3-(2-葡萄糖氧基-4-甲氧基苯基)丙酸

描述

Synthesis Analysis

The synthesis of compounds related to 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid often involves complex organic reactions, including acid-catalyzed ring closures and electrosynthesis for hydrogenation processes. For instance, 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone, indicating a method for synthesizing structurally related compounds (Brown, Denman, & O'donnell, 1971). Moreover, electrosynthesis has been utilized for the hydrogenation of double bonds in 3-(methoxyphenyl)propenoic acids, yielding 3-(methoxyphenyl)propanoic acids in nearly quantitative yields, showcasing a method for modifying the double bond in related structures (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid has been elucidated through various techniques, including X-ray crystallography and spectroscopic methods. Structural investigations reveal that these compounds can exhibit complex intramolecular and intermolecular interactions, such as hydrogen bonding, which significantly influence their chemical behavior and stability (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).

Chemical Reactions and Properties

Compounds structurally related to 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid participate in a variety of chemical reactions, including esterification and amide formation, highlighting their reactivity towards different chemical groups. For example, the synthesis of amide and ester derivatives of N3-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid showcases the chemical reactivity of these compounds in forming bioactive derivatives (Zgódka, Jedrzejczak, Milewski, & Borowski, 2001).

Physical Properties Analysis

The physical properties of compounds like 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often influenced by the molecular structure, as seen in the hydrolysis rates of ester bonds, which can vary significantly depending on the compound's specific functional groups and structural configuration (Poláková, Joniak, & Ďuriš, 2000).

Chemical Properties Analysis

The chemical properties of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid derivatives, including reactivity, chemical stability, and the ability to form various derivatives, are integral to understanding their potential applications. The synthesis and study of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its derivatives illustrate the potential for these compounds to be developed into novel chemopreventive agents, due to their interesting biological effects (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).

科学研究应用

木质素模型糖苷

- 已经开发了合成方案来制备相关糖苷,展示了在木质素(一种复杂的植物聚合物)的研究和操作中的潜在应用(Helm et al., 1997).

甘蔗中的酚类化合物

- 已经从未离心的甘蔗中分离出类似于3-(2-葡萄糖氧基-4-甲氧基苯基)丙酸的新酚类化合物,表明其存在于天然来源中,并具有各种生物活性(Takara et al., 2003).

电化学氢化

- 电合成已用于氢化类似的酸,证明了该化合物在化学合成和工业应用中的相关性(Korotaeva et al., 2011).

聚苯并恶嗪中的酚化替代品

- 该化合物已被探索作为一种可再生的结构单元,用于增强分子的反应性,在材料科学和可持续化学应用中显示出潜力(Trejo-Machin et al., 2017).

癌症化学预防剂

- 已经研究了密切相关化合物的衍生物的药理特性,特别是在癌症化学预防中,突出了其药用和治疗潜力(Curini et al., 2006).

分光光度测定

- 该化合物已用于分析化学,特别是在分光光度法中,用于测定各种材料中的痕量元素(Izquierdo & Carrasco, 1984).

未来方向

作用机制

Target of Action

3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid is a natural phenylpropanoid compound found in several plants The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The exact mode of action of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid is currently unknown due to the lack of specific studies on this compound. It is known to exhibit glutathione s-transferase (gst) inhibitory and antifungal activities .

Action Environment

Like other organic compounds, it should be handled with general laboratory safety measures, including wearing appropriate personal protective equipment and ensuring operations in a well-ventilated environment .

属性

IUPAC Name |

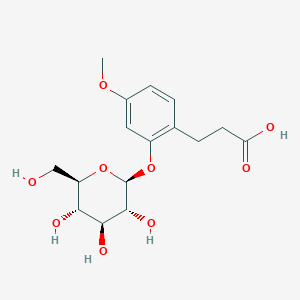

3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O9/c1-23-9-4-2-8(3-5-12(18)19)10(6-9)24-16-15(22)14(21)13(20)11(7-17)25-16/h2,4,6,11,13-17,20-22H,3,5,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVNOUBJFOXZOR-YMILTQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904192 | |

| Record name | 3-(2-Glucosyloxy-4- Methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid | |

CAS RN |

477873-63-5 | |

| Record name | 3-(2-Glucosyloxy-4- Methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。